5-[(2-benzylphenoxy)methyl]-2-furoic acid

Physicochemical properties Lipophilicity LogP

5-[(2-Benzylphenoxy)methyl]-2-furoic acid (CAS 886503-49-7) is a synthetic furoic acid derivative with the molecular formula C₁₉H₁₆O₄ and a molecular weight of 308.33 g/mol. It is categorized as a substituted furan carboxylic acid.

Molecular Formula C19H16O4
Molecular Weight 308.3 g/mol
CAS No. 886503-49-7
Cat. No. B3163883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-benzylphenoxy)methyl]-2-furoic acid
CAS886503-49-7
Molecular FormulaC19H16O4
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=CC=C2OCC3=CC=C(O3)C(=O)O
InChIInChI=1S/C19H16O4/c20-19(21)18-11-10-16(23-18)13-22-17-9-5-4-8-15(17)12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,20,21)
InChIKeyRLTLLVPPTQCUEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[(2-Benzylphenoxy)methyl]-2-furoic Acid (CAS 886503-49-7): A Specialized Research Chemical with Distinct Physicochemical Properties


5-[(2-Benzylphenoxy)methyl]-2-furoic acid (CAS 886503-49-7) is a synthetic furoic acid derivative with the molecular formula C₁₉H₁₆O₄ and a molecular weight of 308.33 g/mol . It is categorized as a substituted furan carboxylic acid [1]. Its primary role is as a specialized building block or reagent in research environments, with no evidence suggesting it is a drug candidate or active pharmaceutical ingredient .

Why Substituting 5-[(2-Benzylphenoxy)methyl]-2-furoic Acid (CAS 886503-49-7) with a Generic Furoic Acid Derivative is Not Advisable


The specific 2-benzylphenoxy substitution pattern in this compound dictates its unique spatial and electronic properties, making it non-interchangeable with other furoic acids. Attempting to substitute it with a more common, unsubstituted 2-furoic acid or even other substituted furoic acids would result in a molecule with drastically different lipophilicity, solubility, and hydrogen-bonding capabilities, leading to failed experiments or unreliable results in applications where this specific structure is required [1]. The lack of publicly disclosed biological targets means that even a seemingly minor structural change can have an unpredictable impact on its behavior in a given system, underscoring the need for exact compound sourcing .

Quantitative Differentiation of 5-[(2-Benzylphenoxy)methyl]-2-furoic Acid: A Comparator-Based Analysis


Physicochemical Differentiation: LogP and Lipophilicity

The predicted lipophilicity (LogP) of 5-[(2-benzylphenoxy)methyl]-2-furoic acid is 4.20 (ACD/LogP) and 4.81 (KOWWIN estimate) [1]. This is substantially higher than the unsubstituted parent compound, 2-furoic acid, which has a predicted LogP of approximately 0.5 [2]. The presence of the bulky, hydrophobic 2-benzylphenoxy group significantly increases lipophilicity, which would be expected to affect membrane permeability and solubility profiles in biological assays.

Physicochemical properties Lipophilicity LogP ADME Prediction

Structural Differentiation: 2-Benzylphenoxy Substituent vs. Common Analogs

The compound features a 2-benzylphenoxy group linked via a methylene bridge to the furan ring. This is a distinct scaffold compared to other known substituted furoic acids. For example, the hypolipidemic agents described in patent literature are characterized by a 5-[4-(benzyloxy)phenyl]-2-furoic acid core [1], while 5-[(2-benzylphenoxy)methyl]-2-furoic acid has a different substitution pattern that would alter its molecular shape and potential interactions with biological targets.

Medicinal chemistry Structure-activity relationship Chemical synthesis

Boiling Point Comparison: Impact on Purification and Formulation

5-[(2-benzylphenoxy)methyl]-2-furoic acid has a predicted boiling point of 486.0±45.0 °C at 760 mmHg [1]. This is significantly higher than the boiling point of the related compound Methyl 5-((2-benzylphenoxy)methyl)furan-2-carboxylate, which has no published boiling point data but would be expected to be much lower due to its ester functional group . This high boiling point indicates low volatility, which can be an advantage for certain formulation and storage conditions.

Purification Formulation Volatility Thermal Stability

Recommended Application Scenarios for 5-[(2-Benzylphenoxy)methyl]-2-furoic Acid (CAS 886503-49-7)


Medicinal Chemistry and Chemical Biology Probe Development

Used as a building block for synthesizing novel small molecules to probe biological systems. Its unique scaffold, characterized by the 2-benzylphenoxy group, makes it suitable for exploring new areas of chemical space where common furoic acid analogs are not applicable . The specific LogP value (4.20-4.81) [1] makes it a candidate for designing molecules with moderate lipophilicity, which is often desired for cell permeability in phenotypic assays.

Internal Standard or Reference Material for Analytical Method Development

Due to its structural uniqueness and high purity (>=95%) offered by vendors , this compound can serve as a reliable internal standard or reference material in analytical chemistry. Its high boiling point and low volatility [1] contribute to its stability in solution and during chromatographic analysis (e.g., HPLC, LC-MS), ensuring accurate and reproducible results.

Synthesis of Novel Materials or Agrochemical Intermediates

Its role as a specialized reagent makes it useful in organic synthesis beyond medicinal chemistry. The 2-furoic acid moiety is a versatile handle for further derivatization, and the specific 2-benzylphenoxy group could impart desired physical or chemical properties to polymers, liquid crystals, or agrochemical leads [1].

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